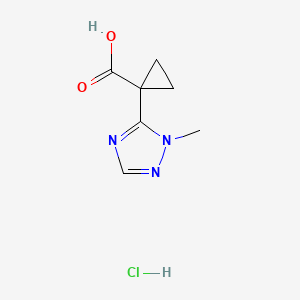

1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylicacidhydrochloride

Description

This compound is a cyclopropane derivative functionalized with a 1-methyl-1H-1,2,4-triazole ring and a carboxylic acid group, further stabilized as a hydrochloride salt. The hydrochloride salt form improves solubility and stability, critical for drug formulation .

Properties

Molecular Formula |

C7H10ClN3O2 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

1-(2-methyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-10-5(8-4-9-10)7(2-3-7)6(11)12;/h4H,2-3H2,1H3,(H,11,12);1H |

InChI Key |

OPYXUAKSGKQOQV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C2(CC2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with cyclopropane-1-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agriculture: The compound can be used in the development of agrochemicals such as fungicides and herbicides.

Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological molecules .

Comparison with Similar Compounds

Data Table: Key Analogs and Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Feature |

|---|---|---|---|---|

| Target Compound | C₈H₁₀ClN₃O₂ | 218.6 (calc.) | - | Triazole + HCl salt |

| 1-Ethylcyclopropanecarboxylic Acid | C₆H₁₀O₂ | 128.17 | 150864-95-2 | Ethyl substituent |

| trans-2-Cyanocyclopropanecarboxylic Acid | C₅H₅NO₂ | 125.13 | 39891-82-2 | Nitrile group |

| 1-(2-Aminoethyl)Cyclopropanecarboxylic Acid HCl | C₆H₁₁ClNO₂ | 166.63 | 31420-47-0 | Aminoethyl chain + HCl |

Research Findings and Gaps

- : Cyclopropane-thiadiazole hybrids show antimicrobial activity, but the triazole analog’s efficacy remains untested .

- : Hydrochloride salts of cyclopropane derivatives (e.g., 1-(2-aminoethyl)cyclopropanecarboxylic acid HCl) are prioritized for drug development due to enhanced solubility .

- : Triazole-containing compounds (e.g., NIMH F-908) target neurological receptors, suggesting the scaffold’s versatility .

Critical Gap: No direct data on the target compound’s pharmacokinetics or toxicity.

Biological Activity

1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride is a triazole derivative that has garnered attention for its diverse biological activities. The compound's unique structural features, including a cyclopropane ring and a triazole moiety, contribute to its potential applications in medicinal chemistry and agriculture.

The molecular formula of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The triazole ring is particularly noted for its ability to form hydrogen bonds and coordinate with metal ions, enhancing its biological interactions.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole moiety is known for its role in enzyme inhibition and antimicrobial activity.

Biological Activities

Antifungal and Antibacterial Properties : Triazole derivatives are widely recognized for their antifungal and antibacterial activities. Research indicates that compounds similar to 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride can effectively inhibit the growth of various pathogens, making them valuable in treating infections.

Anticancer Activity : Studies have demonstrated that triazole-containing compounds can exhibit anticancer properties. For example, derivatives have shown effectiveness against human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been highlighted in various studies. Its structural features allow it to interact with ATP-utilizing enzymes, which are crucial in many biological pathways.

Research Findings

A summary of key findings from recent research on the biological activity of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride includes:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antifungal | In vitro assays | Effective against Candida species |

| Study B | Anticancer | MTT assay | Induces apoptosis in MCF-7 cells |

| Study C | Enzyme inhibition | Kinetic studies | Inhibits ATPase activity |

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

Case Study 1 : A study evaluated the antifungal efficacy of 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopropane derivatives against Candida albicans. Results showed significant inhibition at low concentrations.

Case Study 2 : Research on anticancer properties revealed that a derivative induced G2/M cell-cycle arrest in breast cancer cells. This was attributed to the compound's ability to disrupt microtubule dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.